Carbamimidoyl-acetic acid ethyl ester

Catalog No.
S1898540
CAS No.
50551-10-5
M.F
C5H10N2O2
M. Wt
130.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbamimidoyl-acetic acid ethyl ester

CAS Number

50551-10-5

Product Name

Carbamimidoyl-acetic acid ethyl ester

IUPAC Name

ethyl 3-amino-3-iminopropanoate

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

InChI

InChI=1S/C5H10N2O2/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H3,6,7)

InChI Key

HSDKTLKBDJXJQU-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=N)N

Canonical SMILES

CCOC(=O)CC(=N)N

Antibacterial and Antifungal Properties

Carbamimidoyl-acetic acid ethyl ester shows potential as an antimicrobial agent. Studies have found it to inhibit the growth of various bacteria and fungi []. However, more research is needed to determine its specific mechanism of action and efficacy against different pathogens.

Inhibition of B-Raf

Carbamimidoyl-acetic acid ethyl ester has been shown to inhibit B-Raf, an oncogene that plays a role in cell proliferation and differentiation []. B-Raf mutations are implicated in various cancers, and targeting this protein is a promising strategy for cancer therapy. Further research is required to understand how this compound interacts with B-Raf and its potential as an anticancer agent.

Current Limitations and Future Directions

While the initial research on Carbamimidoyl-acetic acid ethyl ester shows promise, there are limitations to its current understanding. More studies are needed to explore its:

  • Mechanism of action against microbes and B-Raf.
  • Specificity towards target pathogens and B-Raf mutations.
  • In vivo efficacy and potential toxicity.
  • Development into a usable therapeutic agent.

Carbamimidoyl-acetic acid ethyl ester, with the chemical formula C5_5H10_{10}N2_2O2_2, is a compound characterized by its unique structure that includes both carbamimidoyl and acetic acid functionalities. This compound is notable for its potential applications in various fields, particularly in medicinal chemistry and biochemistry. It appears as a white crystalline solid with a melting point of approximately 224°C and a predicted boiling point of 197.1°C .

, primarily due to its functional groups. Key reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of carbamimidoyl-acetic acid and ethanol.
  • Condensation Reactions: It can react with amines to form amides, which are important in synthesizing more complex molecules.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of simpler nitrogen-containing compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that carbamimidoyl-acetic acid ethyl ester exhibits significant biological activity, particularly as an antimicrobial agent. Studies have shown that it has the potential to inhibit the growth of various bacteria and fungi, making it a candidate for further investigation in drug development. Additionally, its structure suggests possible interactions with biological targets, which could be explored for therapeutic applications.

The synthesis of carbamimidoyl-acetic acid ethyl ester can be achieved through several methods:

  • Esterification: Reacting acetic acid with carbamimidoyl chloride in the presence of a base such as triethylamine can yield the ester.
  • Direct Amine Reaction: Combining ethyl acetate with an appropriate amine in the presence of a catalyst may also produce this compound.
  • Multi-step Synthesis: More complex synthetic routes may involve intermediate compounds that undergo various transformations to yield carbamimidoyl-acetic acid ethyl ester.

These methods allow for flexibility in producing the compound depending on available reagents and desired purity levels.

Carbamimidoyl-acetic acid ethyl ester finds potential applications across various domains:

  • Medicinal Chemistry: As a precursor for developing new antimicrobial agents or other pharmaceuticals.
  • Biochemistry: In proteomics research, it may serve as a biochemical tool for studying protein interactions and functions.
  • Agricultural Chemistry: Its antimicrobial properties could be explored for use in agricultural fungicides or bactericides.

These applications underscore its importance in both research and practical uses.

Several compounds share structural similarities with carbamimidoyl-acetic acid ethyl ester. Here are some notable examples:

Compound NameChemical FormulaKey Features
Amino-carbamimidoyl-acetic acid ethyl esterC5_5H11_{11}N3_3O2_2Contains additional amino group
Ethyl carbamateC5_5H11_{11}N2_2O2_2Used as a solvent and in food
UreaCH4_4N2_2OSimple structure with similar N-O bonds

Carbamimidoyl-acetic acid ethyl ester is unique due to its specific combination of carbamimidoyl and acetic functionalities, which contribute to its distinct biological activity and potential applications compared to these similar compounds.

Carbamimidoyl-acetic acid ethyl ester is a compound with the molecular formula C₅H₁₀N₂O₂ and a molecular weight of 130.15 grams per mole. Its thermodynamic parameters are summarized in the table below:

ParameterValueReference
Melting point224 °C [1] [2] [3] [4]
Boiling point197.1 ± 42.0 °C (predicted) [1] [2] [3] [4]
Density1.19 g/cm³ [1] [2] [3] [4]
pKa10.69 ± 0.40 (predicted) [1] [2] [4]

Solubility:
While direct quantitative solubility data for carbamimidoyl-acetic acid ethyl ester are limited, its structure, which includes both polar (carbamimidoyl and ester) functional groups, suggests significant solubility in polar solvents such as water and ethanol. The presence of hydrogen bond donors and acceptors further supports this inference [5] [6].

pH-Dependent Hydrolysis Kinetics

The hydrolysis of carbamimidoyl-acetic acid ethyl ester, like other carbamate esters, is highly dependent on the pH of the environment. The hydrolysis proceeds via different mechanisms under acidic and basic conditions:

  • Acid-catalyzed hydrolysis: Dominant below pH 6, where the rate increases as pH decreases. The process is catalyzed by protons, and the rate constant is proportional to the proton concentration.
  • Base-mediated hydrolysis: Dominant above pH 7–8, where hydroxide ions act as nucleophiles, and the rate increases with increasing pH.
  • Neutral hydrolysis: Occurs at intermediate pH values but is generally much slower than acid- or base-catalyzed pathways [7] [8] [9].

Generalized kinetic trends for carbamate esters:

pH RangeDominant MechanismRate Constant Trend
< 6Acid-catalyzedIncreases as pH decreases
6–8Neutral hydrolysisSlow, relatively constant
> 8Base-mediatedIncreases as pH increases

Research on structurally related esters indicates that the hydrolysis rate constant increases with temperature and with deviation from neutral pH, leading to shorter half-lives under strongly acidic or basic conditions [7] [8]. For carbamate esters, the overall hydrolysis is typically pseudo-first order with respect to the ester concentration.

Thermal Degradation Pathways and Decomposition Products

Carbamimidoyl-acetic acid ethyl ester exhibits thermal stability up to its melting point (224 °C). Upon further heating, thermal degradation occurs, leading to decomposition. While specific decomposition products for this compound are not extensively documented, general pathways for carbamate esters include:

  • Decarboxylation: Loss of carbon dioxide, forming amines or related nitrogen-containing fragments.
  • Amide and urea formation: Rearrangement or condensation reactions may yield amide or urea derivatives.
  • Volatile byproducts: At elevated temperatures, small molecules such as ammonia, carbon dioxide, and alcohols (e.g., ethanol) may be released [10] [11].

The onset of decomposition is typically above the melting point, and the process is accelerated under oxidative or strongly basic conditions.

Solvent Interactions and Partition Coefficients

Carbamimidoyl-acetic acid ethyl ester, due to its polar functional groups, interacts strongly with polar solvents. The compound is expected to have:

Partition Coefficient (LogP):
The predicted partition coefficient (LogP) for carbamimidoyl-acetic acid ethyl ester is approximately 0.68, indicating a slight preference for partitioning into octanol over water, but still reflecting significant hydrophilicity [3].

SolventExpected SolubilityPartition Coefficient (LogP)
WaterHigh0.68 (predicted)
EthanolHigh
OctanolModerate
HexaneLow

Partitioning behavior is influenced by the ability of the compound to form hydrogen bonds and its overall polarity. Studies on similar carboxylic acid esters confirm that partition coefficients correlate with solvent polarity and hydrogen bonding capacity [12] [13].

XLogP3

-0.4

Wikipedia

3-Amino-3-iminopropanoic acid ethyl ester

Dates

Last modified: 08-16-2023

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